molecular formula C6H11Cl3NOP B14480603 [1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride CAS No. 67189-60-0

[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride

Cat. No.: B14480603
CAS No.: 67189-60-0
M. Wt: 250.5 g/mol
InChI Key: GRBZAGJBKLSRTH-UHFFFAOYSA-N
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Description

[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride: is a chemical compound with the molecular formula C6H11Cl3NOP It is known for its unique structure, which includes a phosphonic dichloride group attached to a chloro-diethylamino-ethenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride typically involves the reaction of diethylamine with a suitable chloroethenyl phosphonic dichloride precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Diethylamine} + \text{Chloroethenyl phosphonic dichloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions: [1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium alkoxides or amines are used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

    Reduction: Reducing agents like lithium aluminum hydride are used.

Major Products:

    Substitution: Formation of substituted phosphonic dichlorides.

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of phosphines.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various organophosphorus compounds. It is also employed in the study of reaction mechanisms involving phosphorus-containing compounds.

Biology: In biological research, [1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride is used to study enzyme inhibition and protein phosphorylation processes.

Industry: In the industrial sector, it is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride involves its interaction with nucleophiles, leading to the formation of various derivatives. The compound can act as an electrophile due to the presence of the chloro and phosphonic dichloride groups, making it reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

  • [1-Chloro-2-(dimethylamino)ethenyl]phosphonic dichloride
  • [1-Chloro-2-(diethylamino)ethenyl]phosphonic acid
  • [1-Chloro-2-(diethylamino)ethenyl]phosphine

Comparison: Compared to its analogs, [1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride is unique due to its specific reactivity and the presence of both chloro and phosphonic dichloride groups. This dual functionality allows for a wider range of chemical transformations and applications.

Properties

CAS No.

67189-60-0

Molecular Formula

C6H11Cl3NOP

Molecular Weight

250.5 g/mol

IUPAC Name

2-chloro-2-dichlorophosphoryl-N,N-diethylethenamine

InChI

InChI=1S/C6H11Cl3NOP/c1-3-10(4-2)5-6(7)12(8,9)11/h5H,3-4H2,1-2H3

InChI Key

GRBZAGJBKLSRTH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=C(P(=O)(Cl)Cl)Cl

Origin of Product

United States

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